4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Description
4-[3-(4-Carboxyphenyl)-5-methylphenyl]benzoic acid (IUPAC name) is a dicarboxylic acid derivative with a terphenyl backbone. Its molecular formula is C₂₁H₁₆O₄ (derived from with the addition of a methyl group), and it has a molecular weight of 334.35 g/mol. Structurally, it consists of a central 5-methylphenyl ring flanked by two 4-carboxyphenyl groups (Figure 1). This compound is also referred to as [1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid, 5'-methyl- in synonym listings .
The carboxylic acid groups confer high polarity, making the compound soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-13-10-18(14-2-6-16(7-3-14)20(22)23)12-19(11-13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEFXDSIWNENNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 3-(4-carboxyphenyl)-5-methylbenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Terphenyl Dicarboxylic Acid Derivatives
The closest analog is 4-[3-(4-carboxyphenyl)phenyl]benzoic acid (C₂₀H₁₄O₄, MW 318.32 g/mol) , which lacks the methyl group on the central phenyl ring. Key differences include:
- Thermal Stability : Methyl substitution may enhance thermal stability due to increased hydrophobicity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | C₂₁H₁₆O₄ | 334.35 | 5-Methyl |
| 4-[3-(4-Carboxyphenyl)phenyl]benzoic acid | C₂₀H₁₄O₄ | 318.32 | None |
Fluorinated Benzoic Acid Derivatives
Fluorinated analogs, such as 2-(4-carboxyphenyl)-4-fluorobenzoic acid (C₁₄H₉FO₄, MW 276.22 g/mol) , exhibit distinct electronic properties:
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid (≈2.8) compared to the target compound (estimated pKa ≈4.2).
- Applications : Fluorinated derivatives are often used in medicinal chemistry for enhanced metabolic stability.
Pyrazolone and Pyrazole Derivatives
Compounds like 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (C₁₁H₁₀N₂O₃, MW 218.21 g/mol) feature heterocyclic rings:
- Reactivity: The pyrazolone ring introduces keto-enol tautomerism, absent in the target compound.
- Biological Activity : Pyrazolone derivatives are associated with anti-inflammatory properties, whereas the target compound’s bioactivity remains unexplored.
Retinoid-Related Benzoic Acids
Retinoids such as TTAB (4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid) share carboxylic acid functionalities but differ in aromatic systems:
- Biological Efficacy: TTAB inhibits cervical carcinoma cell proliferation at IC₅₀ = 0.2 nM, a potency likely unmatched by the target compound due to TTAB’s extended conjugated system.
| Compound | IC₅₀ (Proliferation Inhibition) | Key Structural Feature |
|---|---|---|
| TTAB | 0.2 nM | Anthracenyl backbone |
| Target Compound | Not reported | Terphenyl backbone |
Biological Activity
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid is a benzoic acid derivative notable for its unique structural features, including both a carboxyphenyl and a methylphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHO
- CAS Number : 1582811-97-9
This compound's structure allows it to interact with various biological targets, influencing cellular processes and pathways.
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways:
- Anti-inflammatory Properties : This compound has been shown to inhibit inflammatory mediators, potentially through the modulation of cytokine production and signaling pathways involved in inflammation.
- Anti-cancer Activity : It exhibits cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression Modulation : It can act as a ligand for transcription factors, altering the transcriptional activity of genes linked to metabolism and stress responses.
- Metabolic Pathway Interaction : The compound interacts with metabolic enzymes, affecting metabolite levels and overall cellular metabolism.
Dosage Effects
Studies have demonstrated that the biological effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects on cellular metabolism and stress responses.
- High Doses : Potential toxic effects, including oxidative damage and disruption of cellular homeostasis.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, it showed significant inhibition of proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cells at concentrations ranging from 5 to 20 μM.
- Animal Models : In vivo studies have indicated that this compound can reduce tumor size in xenograft models when administered at optimized doses, highlighting its potential as an anti-cancer agent.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Anti-cancer | Modulates gene expression, inhibits inflammatory mediators |
| 3-chloro-4-methoxybenzoic acid | Proteasome activation | Enhances protein degradation systems |
| 1,3,5-Tris(4-carboxyphenyl)benzene | DNA groove binding | Anticancer activity through DNA interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
